

BGP-15 Phase II Clinical Trial Results: A Technical Whitepaper

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Compound of Interest

Compound Name: **BGP-15**

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Executive Summary

BGP-15, a nicotinic amide derivative, has been investigated in Phase II clinical trials primarily for its potential as an insulin-sensitizing agent. This document provides a detailed overview of the available clinical trial data, experimental methodologies, and the proposed molecular mechanisms of action of **BGP-15**. A key Phase IIa clinical trial demonstrated that **BGP-15** significantly improves insulin sensitivity in non-diabetic, insulin-resistant individuals. While another Phase II study in patients with Type 2 Diabetes Mellitus was conducted, the publicly available results are conflicting, with some sources indicating a lack of efficacy and others suggesting it was well-tolerated and effective. This whitepaper aims to consolidate the existing data to inform ongoing research and development efforts.

BGP-15 Phase II Clinical Trial for Insulin Resistance

A pivotal Phase IIa, randomized, double-blind, placebo-controlled, multicenter study was conducted to evaluate the efficacy and safety of **BGP-15** in improving insulin sensitivity in non-diabetic patients with impaired glucose tolerance.[\[1\]](#)[\[2\]](#)

Data Presentation

The following tables summarize the key design and outcomes of this clinical trial based on publicly available information.

Table 1: Study Design and Patient Demographics

Parameter	Description
Study Title	Improvement of insulin sensitivity by a novel drug, BGP-15, in insulin-resistant patients: a proof of concept randomized double-blind clinical trial[1][2]
ClinicalTrials.gov ID	Not explicitly stated in the search results.
Phase	IIa
Number of Participants	47[1][2]
Patient Population	Non-diabetic patients with impaired glucose tolerance and insulin resistance.[1][2]
Treatment Groups	- BGP-15 200 mg daily- BGP-15 400 mg daily- Placebo
Treatment Duration	28 days[1][2]
Primary Efficacy Endpoint	Change in insulin sensitivity as measured by the hyperinsulinemic-euglycemic clamp technique. [1][2]

Table 2: Efficacy Results - Improvement in Glucose Metabolism

Outcome Measure	Result	p-value
Whole Body Insulin Sensitivity (M-1)	Significantly increased with both BGP-15 doses compared to baseline and placebo.[1][2] [3]	0.032[1][2][3]
Total Body Glucose Utilization (M-2)	Significantly increased with both BGP-15 doses compared to baseline and placebo.[1][2] [3]	0.035[1][2][3]
Muscle Tissue Glucose Utilization (M-3)	Significantly increased with both BGP-15 doses compared to baseline and placebo.[1][2] [3]	0.040[1][2][3]
Fat-Free Body Mass Glucose Utilization (M-4)	Significantly increased with both BGP-15 doses compared to baseline and placebo.[1][2] [3]	0.038[1][2][3]

Note: Specific mean and standard deviation values for the glucose utilization rates (M-values) were not available in the provided search results. The data is based on the reported statistical significance from the study's abstract.

Experimental Protocols

1.2.1. Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity *in vivo*.^[4] The general protocol involves:

- Catheter Placement: Two intravenous catheters are inserted, one for the infusion of insulin and glucose, and the other, typically in a heated hand vein to arterialize the blood, for blood sampling.^[4]
- Insulin Infusion: A continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemic condition. This suppresses endogenous glucose production.^[4]

- Glucose Infusion: A variable infusion of a glucose solution (e.g., 20% dextrose) is administered to maintain a constant blood glucose level (euglycemia).[4][5]
- Blood Glucose Monitoring: Blood glucose levels are frequently monitored (e.g., every 5-10 minutes) to adjust the glucose infusion rate.[5]
- Steady State: Once a steady state is reached for both insulin and glucose levels, the glucose infusion rate (GIR) is recorded.[4]
- Calculation of Insulin Sensitivity: The GIR during the final period of the clamp (e.g., the last 30 minutes), often referred to as the M-value, serves as a direct measure of insulin-stimulated glucose disposal and thus, whole-body insulin sensitivity.[4]

1.2.2. Intravenous Glucose Tolerance Test (IVGTT)

Beta-cell function was assessed using an intravenous glucose tolerance test.[1][2] This test typically involves the intravenous administration of a bolus of glucose, followed by serial blood sampling to measure glucose and insulin concentrations over a period of time. These data are then used to model and calculate indices of insulin secretion and beta-cell function.

BGP-15 Phase II Clinical Trial in Type 2 Diabetes Mellitus (NCT01069965)

A second Phase II clinical trial (NCT01069965) was initiated to evaluate the safety and efficacy of **BGP-15** as an add-on therapy in patients with Type 2 Diabetes Mellitus.[6]

Study Design

Table 3: NCT01069965 Study Design

Parameter	Description
Study Title	Safety and Efficacy of BGP-15 in Patients With Type 2 Diabetes Mellitus[6]
ClinicalTrials.gov ID	NCT01069965[6]
Phase	II
Patient Population	Patients with Type 2 Diabetes Mellitus on stable treatment with metformin alone or in combination with a sulfonylurea.[6]
Treatment Groups	- BGP-15 (100 mg, 200 mg, 400 mg daily) - Placebo[6]
Treatment Duration	13 weeks[6]
Primary Outcome Measures	Change in HbA1c, fasting plasma glucose, and safety parameters.

Clinical Trial Results

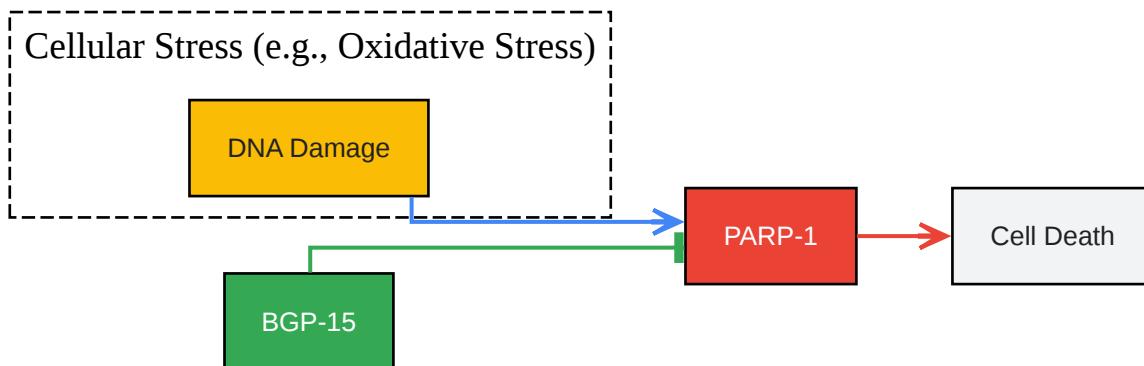
The results of the NCT01069965 trial are not clearly documented in publicly available sources. One source indicates that the study was terminated early due to a lack of findings.[2] However, another source states that in a trial sponsored by N-Gene Research Laboratories Inc., **BGP-15** was "proven to be effective and well tolerated".[7] No official results have been posted on the ClinicalTrials.gov registry for this study. This discrepancy highlights the need for the official publication of the trial results for a definitive conclusion on the efficacy of **BGP-15** in patients with Type 2 Diabetes.

Molecular Mechanisms of Action and Signaling Pathways

BGP-15 is believed to exert its effects through multiple molecular pathways, primarily revolving around the modulation of cellular stress responses and inflammation.

PARP-1 Inhibition

BGP-15 is an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death. By inhibiting PARP-1, **BGP-15** may reduce cellular damage and apoptosis.

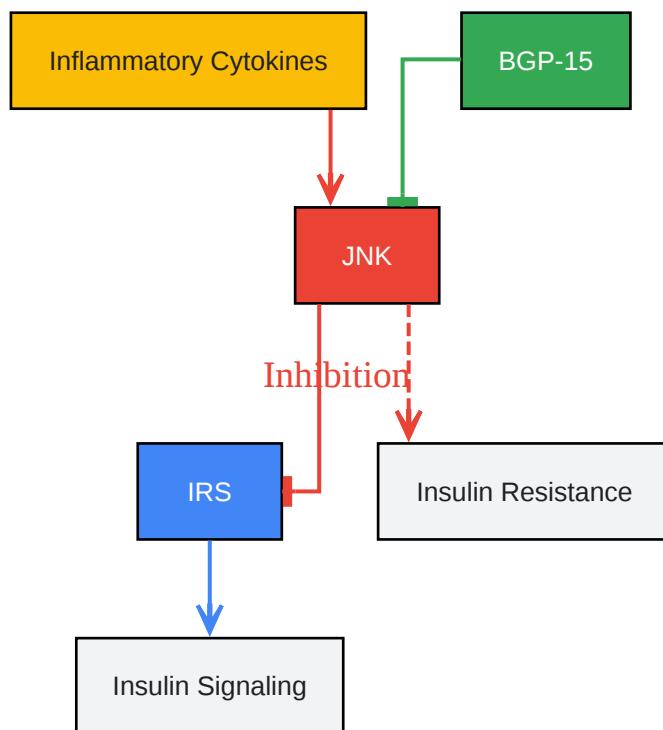


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BGP-15 inhibits PARP-1, reducing cell death.

JNK Signaling Pathway Modulation

BGP-15 has been shown to inhibit the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a stress-activated protein kinase that, when activated, can phosphorylate and inhibit the insulin receptor substrate (IRS), leading to insulin resistance. By inhibiting JNK, **BGP-15** may restore insulin sensitivity.

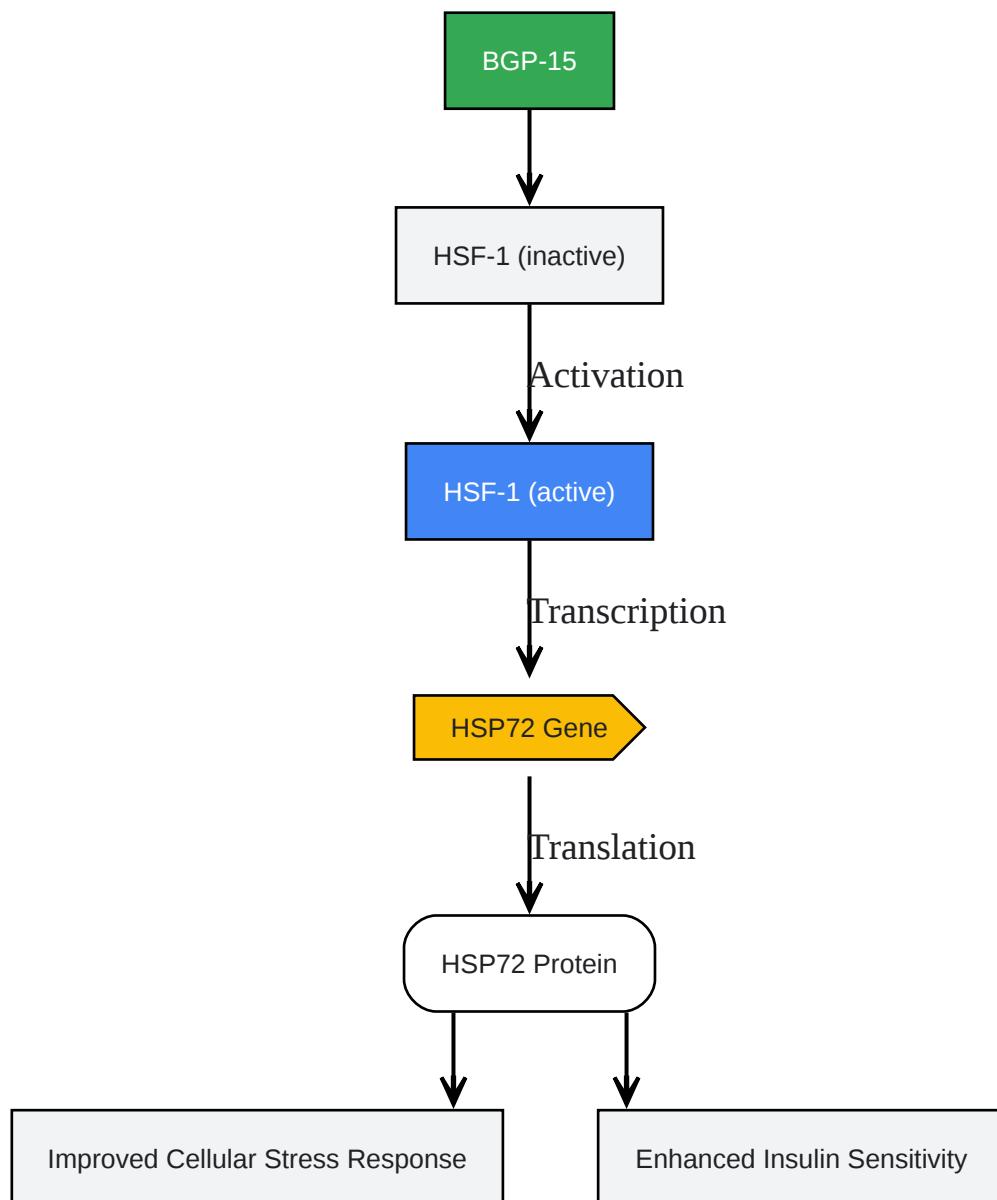


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BGP-15 inhibits JNK, promoting insulin signaling.

HSF-1 and HSP72 Induction

BGP-15 is a co-inducer of Heat Shock Protein 72 (HSP72) through the activation of Heat Shock Factor 1 (HSF-1). Increased levels of HSP72 are associated with improved cellular stress response and enhanced insulin sensitivity.



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